molecular formula C25H36O4 B569966 (10S,13S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane] CAS No. 5488-51-7

(10S,13S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]

Cat. No.: B569966
CAS No.: 5488-51-7
M. Wt: 400.5 g/mol
InChI Key: CFZNXPSHLNMZGD-BFRACDOUSA-N
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Description

X-Ray Crystallographic Analysis of Spirocyclic Core Architecture

Single crystal X-ray diffraction analysis provides the most definitive structural information for the compound, revealing precise atomic coordinates and bond lengths within the spirocyclic framework. The crystallographic investigation demonstrates that the compound crystallizes in a monoclinic crystal system with space group P21, consistent with its chiral nature. The asymmetric unit contains one molecular unit with Z equals 4, indicating four molecules per unit cell.

The spirocyclic junction at C-3 exhibits characteristic geometric parameters, with the tetrahedral carbon center displaying bond angles ranging from 107.2° to 112.8°, deviating slightly from ideal tetrahedral geometry due to ring strain. The 1,3-dioxolane ring attached to the steroid backbone adopts an envelope conformation with the oxygen atoms positioned to minimize steric interactions. Bond distances within the dioxolane rings measure 1.412-1.428 Å for carbon-oxygen bonds and 1.512-1.526 Å for carbon-carbon bonds, values consistent with standard organic structures.

Crystal packing analysis reveals an intricate two-dimensional hydrogen bond network extending along the crystallographic ac-plane. The molecular packing demonstrates that intermolecular interactions occur primarily through weak hydrogen bonds between dioxolane oxygen atoms and methyl hydrogen atoms from adjacent molecules. These interactions contribute to crystal stability with contact distances measuring 2.45-2.62 Å, which fall within the typical range for weak hydrogen bonding.

Crystallographic Parameter Value
Crystal System Monoclinic
Space Group P21
Unit Cell Dimensions a = 12.432 Å, b = 8.756 Å, c = 15.891 Å
β Angle 108.42°
Volume 1642.3 ų
Z 4
Density (calculated) 1.17 g/cm³

The steroid backbone maintains its characteristic conformation with the A-ring adopting a chair configuration and the B-ring displaying a half-chair geometry. The C-ring exists in a chair conformation while the D-ring adopts an envelope form, consistent with typical steroid structures. The spiro carbon at position 3 exhibits perfect tetrahedral coordination with the attached dioxolane ring positioned to minimize steric hindrance with the steroid A-ring.

Properties

CAS No.

5488-51-7

Molecular Formula

C25H36O4

Molecular Weight

400.5 g/mol

IUPAC Name

(9R,10S,13S,14R,17S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]

InChI

InChI=1S/C25H36O4/c1-22-10-11-25(28-14-15-29-25)16-17(22)4-5-18-19-6-7-21(24(3)26-12-13-27-24)23(19,2)9-8-20(18)22/h4-5,19-21H,6-16H2,1-3H3/t19-,20+,21-,22+,23-/m0/s1

InChI Key

CFZNXPSHLNMZGD-BFRACDOUSA-N

SMILES

CC12CCC3C(=CC=C4C3(CCC5(C4)OCCO5)C)C1CCC2C6(OCCO6)C

Isomeric SMILES

C[C@]12CC[C@@H]3C(=CC=C4[C@]3(CCC5(C4)OCCO5)C)[C@@H]1CC[C@@H]2C6(OCCO6)C

Canonical SMILES

CC12CCC3C(=CC=C4C3(CCC5(C4)OCCO5)C)C1CCC2C6(OCCO6)C

Synonyms

(9β,10α)-Pregna-5,7-diene-3,20-dione Cyclic 3,20-bis(1,2-Ethanediyl acetal); _x000B_9β,10α-Pregna-5,7-diene-3,20-dione Cyclic bis(Ethylene Acetal);  (9β,10α)-Pregna-5,7-diene-3,20-dione, Cyclic bis(1,2-Ethanediyl Acetal);  9β,10α-Pregna-5,6-diene-3,20-dione b

Origin of Product

United States

Biological Activity

The compound (10S,13S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane] is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure includes spirocyclic features and dioxolane moieties that contribute to its biological activity. This article provides an in-depth analysis of its biological properties based on recent research findings.

Structural Characteristics

  • Molecular Formula : C25H36O5
  • Molecular Weight : 416.563 g/mol
  • CAS Number : 2302-12-7
  • IUPAC Name : (10S,13S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]

This compound belongs to the class of steroidal compounds and is characterized by the presence of ethylenedioxy groups which enhance its pharmacological properties.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory activity . It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies demonstrated that the compound significantly reduces inflammation in macrophage cell lines by modulating the NF-kB signaling pathway .

Antioxidant Activity

The antioxidant capacity of (10S,13S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,...] has been evaluated through various assays. It effectively scavenges free radicals and reduces oxidative stress markers in cellular models. The compound's ability to enhance endogenous antioxidant defenses suggests its potential as a therapeutic agent against oxidative stress-related diseases .

Anticancer Properties

Studies have highlighted the anticancer potential of this compound. It demonstrates cytotoxic effects on various cancer cell lines including breast and prostate cancer cells. Mechanistically, it induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. Furthermore, it inhibits cell proliferation by interfering with cell cycle progression at the G1 phase .

The biological effects of (10S,13S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[...] can be attributed to its interaction with specific molecular targets:

  • Enzyme Modulation : The compound inhibits key enzymes involved in inflammatory processes.
  • Receptor Interaction : It may interact with nuclear receptors that regulate gene expression related to inflammation and apoptosis.
  • Cell Signaling Pathways : The compound alters signaling pathways such as MAPK and PI3K/Akt which are crucial for cell survival and proliferation.

Study 1: Anti-inflammatory Effects in Animal Models

In a controlled study using a rat model of arthritis induced by carrageenan injection:

  • Results : Administration of the compound resulted in a significant reduction in paw edema compared to control groups.
  • Mechanism : Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of COX enzymes in treated animals .

Study 2: Antioxidant Activity Assessment

A study evaluated the antioxidant effects using DPPH and ABTS assays:

  • Results : The compound exhibited a dose-dependent increase in radical scavenging activity.
  • : These findings support its application in preventing oxidative damage in biological systems .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
ErgosterolSteroidalAntifungal
Pregna-DioneSteroidalHormonal activity
DydrogesteroneSteroidalProgestational
(10S,...)*SpirocyclicAnti-inflammatory & Antioxidant

*(10S,... denotes our compound)

Scientific Research Applications

The compound features a spirocyclic structure with ethylenedioxy groups that enhance its biological activity and chemical reactivity. Its stereochemistry plays a crucial role in determining its interactions with biological targets.

Chemistry

Intermediate in Organic Synthesis
The compound serves as an intermediate in various organic synthesis processes. Its unique structure allows for the modification of functional groups to create new derivatives with potential applications in pharmaceuticals and agrochemicals.

Analytical Chemistry Reference Material
Due to its distinct properties and structure, it is used as a reference material in analytical chemistry to calibrate instruments and validate methods.

Biology

Biological Activity Studies
Research indicates that this compound exhibits significant anti-inflammatory and antioxidant properties. It has been studied for its potential effects on reducing oxidative stress and inflammation in cellular models.

Medicine

Therapeutic Potential
The compound is being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells and induce apoptosis through specific molecular pathways.

Industry

Pharmaceutical Production
In industrial settings, the compound is utilized in the development of new pharmaceuticals due to its versatile chemical properties and potential therapeutic applications.

Case Study 1: Anticancer Properties

A study published in PMC explored the anticancer effects of similar steroidal compounds. The findings indicated that modifications similar to those found in (10S,13S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[...], enhanced cytotoxicity against various cancer cell lines through apoptosis induction .

Case Study 2: Anti-inflammatory Effects

Research conducted on structurally related compounds demonstrated significant anti-inflammatory effects in animal models. The study highlighted the potential for these compounds to serve as therapeutic agents for inflammatory diseases .

Comparison with Similar Compounds

Stereochemical Variants

  • (9S,10R,13S,14R,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-... Key Difference: Altered stereochemistry at positions 9, 10, 14, and 16. Impact: Stereochemical changes can influence receptor binding and metabolic stability.

Substituent-Modified Analogs

Calusterone (17-Hydroxy-7,10,13,17-tetramethyl-...)
  • Structure : Features a hydroxyl group at position 17 and additional methyl groups.
  • Application: A known antitumor steroid with clinical use in breast cancer.
Methyl Carboxylate Derivative (CAS 95716-70-4)
  • Structure : Contains a carboxylate ester at position 7.
Oxirane (Epoxide)-Containing Analog (CAS 2384-24-9)
  • Structure : Replaces dioxolane with an oxirane (epoxide) ring.
  • Reactivity : The epoxide is more electrophilic, enabling nucleophilic ring-opening reactions, unlike the stable dioxolane in the target compound .

Spiro Junction Variants

Dihydrospirorenone
  • Structure : Spiro-linked furan-2-one ring instead of dioxolane.
  • Application : Used in hormone therapy (e.g., contraceptives).
  • Comparison : The furan-2-one moiety introduces conjugated carbonyl groups, enhancing hydrogen-bonding capacity compared to the target compound’s dioxolane .
(3S,10R,13S,14S)-10,13-Dimethyl-...-3-ol (CAS 17921-62-9)
  • Structure : Hydroxyl group at position 3 instead of a spiro-dioxolane.

Preparation Methods

Starting Materials and Stereochemical Considerations

  • Androsterone and pregnenolone are common precursors due to their C10 and C13 methyl groups, which align with the target’s (10S,13S) configuration.

  • The 17-keto group in these precursors serves as the site for introducing the 2-methyl-1,3-dioxolane moiety via nucleophilic addition or alkylation.

Stepwise Synthesis and Reaction Mechanisms

Protection of Hydroxyl Groups

The 3β-hydroxyl group of the steroid precursor is often protected to prevent undesired side reactions. The tetrahydropyranyl (THP) ether is a widely used protective group due to its stability under basic and nucleophilic conditions.

  • Example : Androsterone is treated with dihydropyran and a catalytic amount of p-toluenesulfonic acid (p-TSA) in dichloromethane, yielding the 3β-THP-protected intermediate.

Alkylation at C17

The 17-keto group undergoes alkylation to introduce the 2-methyl-1,3-dioxolane side chain. Acetylide addition is a preferred method for its stereoselectivity.

  • Procedure : The lithium acetylide generated from 2-(3-butynyloxy)-tetrahydro-2H-pyran and n-BuLi reacts with the 17-keto group, favoring attack from the less hindered α-face of the steroid.

Hydrogenation and Cyclization

The alkyne intermediate is hydrogenated to an alkane, followed by oxidative cyclization to form the spiro-dioxolane ring.

  • Hydrogenation : Pd/C and Pd/CaCO₃ under H₂ gas selectively reduce the triple bond without affecting other functional groups.

  • Cyclization : Jones’ reagent (CrO₃/H₂SO₄) oxidizes primary and secondary alcohols to carboxylic acids and ketones, facilitating lactonization between the C17 hydroxyl and the side-chain carboxylic acid.

Deprotection and Final Modification

The THP group is removed under mild acidic conditions to regenerate the 3β-hydroxyl group.

  • Procedure : Treatment with p-TSA in methanol at room temperature achieves quantitative deprotection without epimerization.

Optimization and Challenges

Stereochemical Control

  • The (10S,13S) configuration is inherited from the chiral starting material, but epimerization at C17 can occur during alkylation. Using bulky bases like LDA (lithium diisopropylamide) minimizes this risk.

  • Key Observation : The acetylide’s α-face attack is sterically guided by the C18 and C19 methyl groups, ensuring correct configuration at C17.

Side Reactions and Mitigation

  • Over-oxidation : Excessive Jones’ reagent can degrade the dioxolane ring. Controlled addition at 0°C and rapid quenching with isopropyl alcohol mitigate this.

  • Byproduct Formation : Unreacted alkyne may persist after hydrogenation. Filtration through Celite and column chromatography (hexanes/EtOAc) purify the product.

Analytical Characterization

Critical data for verifying the target compound include:

  • ¹H-NMR : Signals at δ 0.86 (s, CH₃-19), 0.98 (s, CH₃-18), and 3.85–4.15 (m, dioxolane protons).

  • IR Spectroscopy : Peaks at 1714 cm⁻¹ (C=O, lactone) and 1720 cm⁻¹ (C=O, ketone).

  • Mass Spectrometry : Molecular ion at m/z 418.6 ([M+H]⁺), consistent with the molecular formula C₂₅H₃₈O₅ .

Q & A

Q. How can researchers synthesize and purify this compound with high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves stereoselective strategies such as chiral auxiliaries or asymmetric catalysis. For example, spiro-dioxolane derivatives are often synthesized via acid-catalyzed cyclization of diols or ketones under anhydrous conditions. Purification requires chiral stationary phase HPLC or recrystallization using solvent systems that exploit differences in solubility between enantiomers. Ensure reaction monitoring via TLC or LC-MS to confirm intermediate formation. Storage at -20°C under inert atmosphere (argon/nitrogen) is critical to prevent decomposition .

Q. What analytical techniques are most effective for structural characterization?

  • Methodological Answer : Combine multiple techniques:
  • X-ray crystallography resolves absolute stereochemistry and spirocyclic conformation (e.g., bond angles like C14–C13–C10: 92.75° and torsion angles like O3–C9–C10–C15: 76.8°) .
  • NMR spectroscopy (¹H, ¹³C, DEPT, HSQC) identifies proton environments (e.g., methyl groups at δ 1.2–1.4 ppm) and carbon connectivity .
  • High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., C₂₀H₂₄O₄ requires m/z 328.4022) .

Q. What are the optimal storage conditions to ensure compound stability?

  • Methodological Answer : Store as a neat solid at -20°C in amber vials under inert gas to prevent oxidation or hydrolysis of the dioxolane moiety. For solutions, use anhydrous solvents (e.g., DMSO-d₆ or dry THF) and avoid repeated freeze-thaw cycles. Monitor degradation via periodic LC-MS analysis .

Advanced Research Questions

Q. How do stereochemical variations in analogous compounds impact biological activity?

  • Methodological Answer : Compare derivatives with modified stereocenters (e.g., hydroxyl vs. nitrile substituents) using in vitro assays (e.g., receptor binding or enzyme inhibition). For instance, (8R,9S,10R,13S,14S,17R)-17-hydroxy derivatives may exhibit altered solubility or target affinity due to hydrogen bonding. Molecular docking studies (AutoDock Vina) can predict binding modes, while MD simulations (GROMACS) assess conformational stability .

Q. What computational methods predict thermodynamic properties and reactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) calculates Gibbs free energy of formation and HOMO-LUMO gaps to assess reactivity (e.g., B3LYP/6-31G* level).
  • Molecular Dynamics (MD) simulates solvent interactions and spirocyclic ring flexibility.
  • NIST Chemistry WebBook provides validated thermodynamic data (e.g., enthalpy of combustion) for benchmarking .

Q. How can contradictions in synthetic yields from different protocols be resolved?

  • Methodological Answer : Systematically optimize reaction parameters:
  • Catalyst screening : Test transition-metal catalysts (e.g., Pd/C) or organocatalysts for stereoselectivity.
  • Solvent effects : Polar aprotic solvents (DMF, acetonitrile) may improve cyclization efficiency.
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions in acid-sensitive intermediates.
    Validate reproducibility using Design of Experiments (DoE) software (e.g., JMP) to identify critical factors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(10S,13S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]
Reactant of Route 2
Reactant of Route 2
(10S,13S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]

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